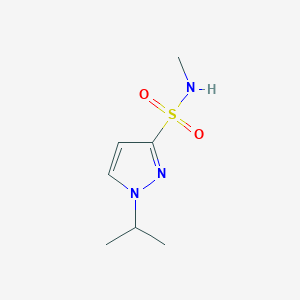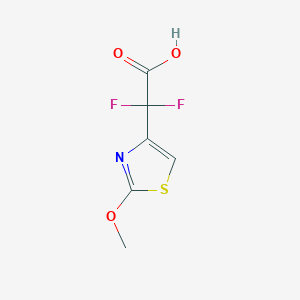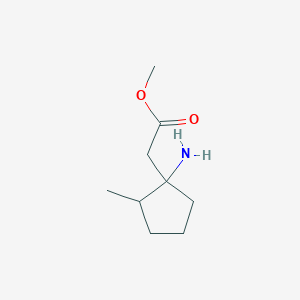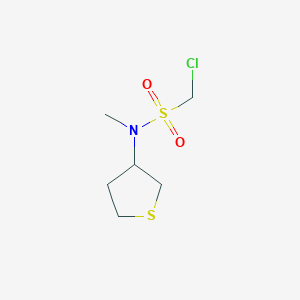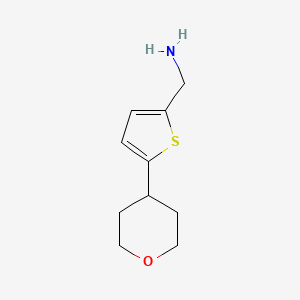![molecular formula C10H7BrN4S B13338541 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves the cyclization of 2-bromoaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazo[2,1-b][1,3,4]thiadiazole derivative with an amine substituent, while oxidation would yield sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Another imidazo[2,1-b][1,3,4]thiadiazole derivative with potent anticancer activity.
2-(6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine substituent allows for further functionalization, making it a versatile intermediate for the synthesis of various derivatives .
Properties
Molecular Formula |
C10H7BrN4S |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
6-(2-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine |
InChI |
InChI=1S/C10H7BrN4S/c11-7-4-2-1-3-6(7)8-9(12)15-10(14-8)16-5-13-15/h1-5H,12H2 |
InChI Key |
MHRSVMLYWSRPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C(=N2)SC=N3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



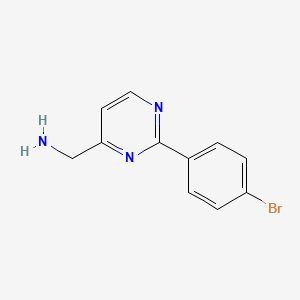
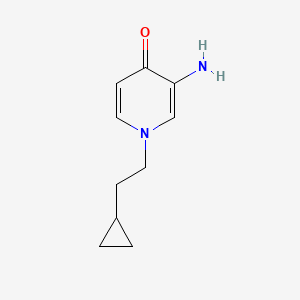

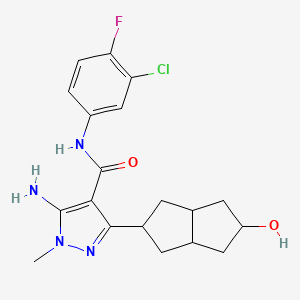
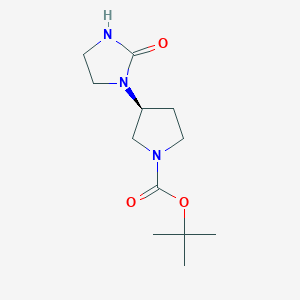
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
